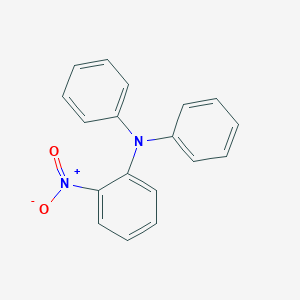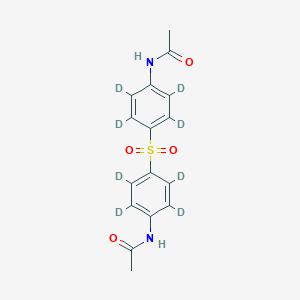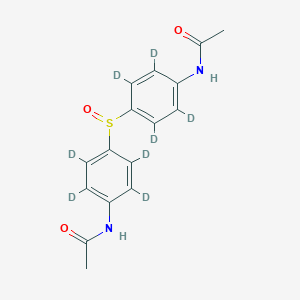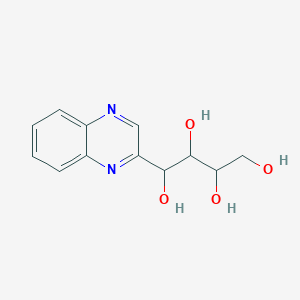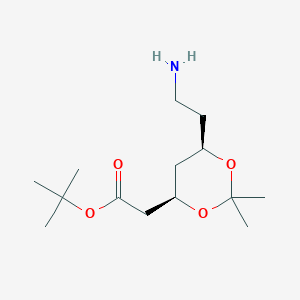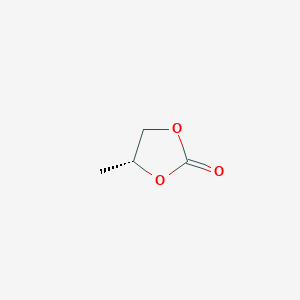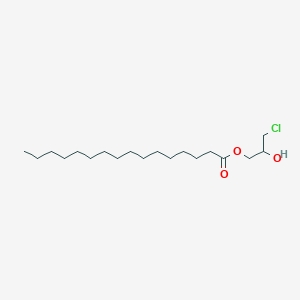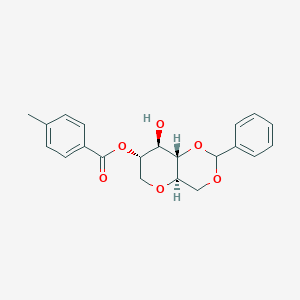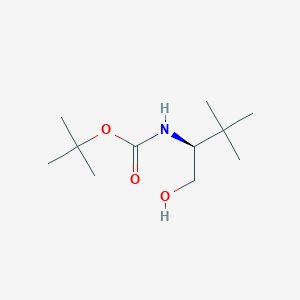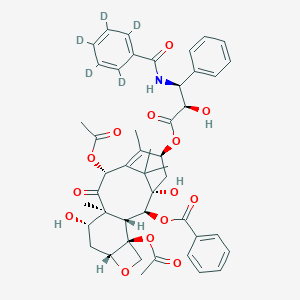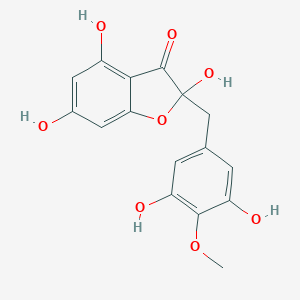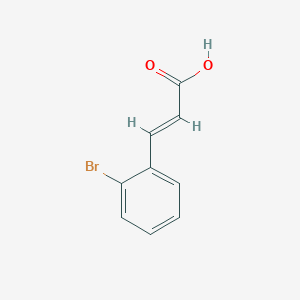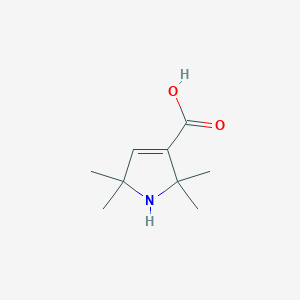
2,2,5,5-Tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrole derivatives, including those resembling 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid, has been explored through various methods. A general synthesis approach involves the reaction of 2H-azirines with enamines, producing a mixture of dihydropyrroles which upon acid treatment yield pyrrole-2-carboxylic acid derivatives in moderate to high yields (Law et al., 1984). Moreover, pyrrolidine-2,4-dione (tetramic acid) derivatives, closely related to the target molecule, have been obtained via heating their precursors with water or nitromethane, showcasing the versatility in synthesizing complex pyrrole structures (Mulholland et al., 1972).
Molecular Structure Analysis
The molecular and crystal structure of closely related compounds, such as ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate, has been determined, providing insights into the structural characteristics of pyrrole derivatives. These structures typically feature highly coplanar, centrosymmetric, hydrogen-bonded pairs, which are crucial for understanding the molecular interactions and stability of these compounds (Law et al., 1984).
Chemical Reactions and Properties
Pyrrole derivatives undergo various chemical reactions, highlighting their reactivity and potential for further functionalization. For instance, pyrrole-2-carboxylic acid has been used as a ligand for Cu-catalyzed reactions of primary anilines with aryl halides, demonstrating the compound's versatility in facilitating bond formations (Altman et al., 2008). Additionally, the synthesis of functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters via a novel one-pot approach emphasizes the chemical flexibility and synthetic utility of pyrrole derivatives (Meninno et al., 2021).
Physical Properties Analysis
The physical properties of pyrrole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various chemical processes. Studies on similar compounds provide a foundation for understanding these properties, although specific data on 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid may require targeted experimental investigations.
Chemical Properties Analysis
The chemical properties of pyrrole derivatives, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are essential for their functionalization and application in synthesis. The use of pyrrole-2-carboxylic acid in catalysis and as a building block for further chemical transformations showcases its chemical versatility (Altman et al., 2008).
Orientations Futures
Propriétés
IUPAC Name |
2,2,5,5-tetramethyl-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-8(2)5-6(7(11)12)9(3,4)10-8/h5,10H,1-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOIHPZSNFLRRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C(N1)(C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,5,5-Tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



